![molecular formula C18H20N4O3S B2630829 4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-94-9](/img/structure/B2630829.png)
4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an oxazole ring, a pyrazole ring, and a benzenesulfonamide group . This compound has been synthesized and evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . It was found to inhibit these enzymes with IC50 values of 3.47 μM for MAO-B and 43.3 μM for MAO-A . Thus, it may be used as the lead compound for the development of anti-Parkinson’s disease agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . The crude product was purified by diethyl ether to give the desired compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains an oxazole ring, a pyrazole ring, and a benzenesulfonamide group . The presence of these groups contributes to the compound’s biological activity.
Chemical Reactions Analysis
The compound “this compound” is synthesized through a series of chemical reactions. The initial step involves the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide . This is followed by a Suzuki coupling reaction to produce intermediates .
Applications De Recherche Scientifique
Synthesis and Characterization
- Versatile Building Blocks : Research has demonstrated the utility of certain sulfonamide derivatives as versatile building blocks for synthesizing a wide range of heterocyclic compounds, including azoles, pyrimidines, and furans. These compounds have potential applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties (Farag et al., 2011).
Biological Activities
Antimicrobial and Antifungal Activities : Sulfonamide derivatives have been explored for their antimicrobial and antifungal activities. A study highlighted the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which exhibited significant activities against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Anticancer Potential : Another study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed promising photophysical and photochemical properties for Type II photosensitization in photodynamic therapy, a technique used in cancer treatment (Pişkin et al., 2020).
Chemical Decomposition and Modification
- Photodecomposition Studies : The photodecomposition of sulfonamides, such as sulfamethoxazole, underlines the chemical stability and reaction pathways of sulfonamide derivatives in various conditions, providing insights into their environmental fate and degradation processes (Zhou & Moore, 1994).
Structural Analysis and Design
- Structural Characterization : Research on the structural characterization of sulfonamide derivatives, including CCR5 antagonists, contributes to the understanding of their molecular interactions and potential as therapeutic agents, particularly in HIV-1 infection prevention (Cheng De-ju, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-21-17(12-25-13)14-5-7-16(8-6-14)26(23,24)20-11-15-10-19-22-9-3-2-4-18(15)22/h5-8,10,12,20H,2-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPHCMQRBXYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

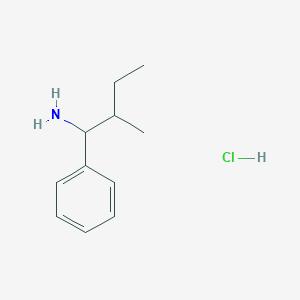
![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
![1-[4-(3-Cyclobutyloxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630751.png)
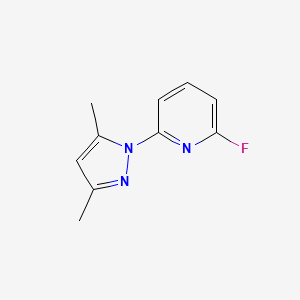
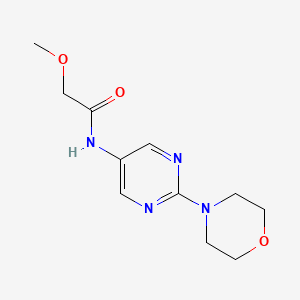


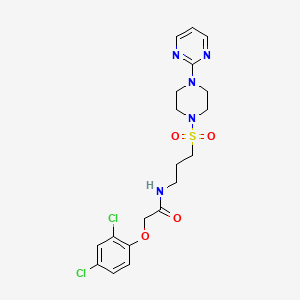
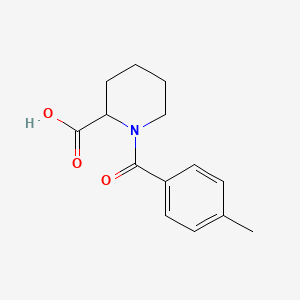
![1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630766.png)
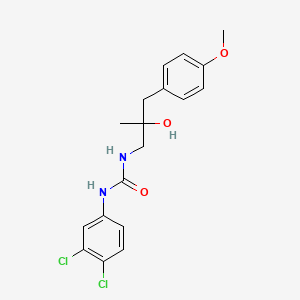
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630769.png)
